2-Bromobiphenyl
Overview
Description
2-Bromobiphenyl, also known as 2-Bromodiphenyl or o-Bromobiphenyl, is an organic compound with the molecular formula C12H9Br. It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by a bromine atom at the ortho position. This compound is a colorless liquid at room temperature with a melting point of 1.5-2°C and a boiling point of 297-298°C .
Mechanism of Action
Target of Action
2-Bromobiphenyl is a persistent organic pollutant (POP) found primarily in soil and water The primary targets of this compound are not well-defined in the literature
Mode of Action
It is known to persist in the environment and can accumulate in organisms, potentially leading to toxic effects . .
Result of Action
As a persistent organic pollutant, it is known to accumulate in organisms and may lead to toxic effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a persistent organic pollutant, it is resistant to environmental degradation and can accumulate in soil and water . This persistence and potential for bioaccumulation mean that environmental conditions such as temperature, pH, and the presence of other chemicals could influence its action and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 2-Bromobiphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1,2-dibromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of biphenyl using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form biphenyl
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Suzuki-Miyaura Coupling: Reagents include phenylboronic acid, palladium catalyst, and a base such as potassium carbonate in toluene.
Reduction: Reagents include hydrogen gas in the presence of a palladium catalyst
Major Products
Substitution: Products depend on the nucleophile used, such as phenyl ethers or phenylamines.
Coupling: Biaryl compounds are the major products.
Reduction: Biphenyl is the major product
Scientific Research Applications
2-Bromobiphenyl is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds.
Material Science: It is used in the synthesis of novel materials such as trispirocyclic hydrocarbons.
Analytical Chemistry: It is used as a reference compound to investigate the extraction efficiency of solid-phase microextraction fibers .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodobiphenyl
- 4-Bromobiphenyl
- 2,2’-Dibromobiphenyl
- 2-Bromotoluene
- 2-Aminobiphenyl
Uniqueness
2-Bromobiphenyl is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions. The presence of the bromine atom at the ortho position provides distinct reactivity compared to other brominated biphenyls, such as 4-Bromobiphenyl, where the bromine atom is at the para position .
Properties
IUPAC Name |
1-bromo-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADSLDAUJLZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
Record name | 2-BROMOBIPHENYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0024638 | |
Record name | 2-Bromobiphenyl | |
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Molecular Weight |
233.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992) | |
Record name | 2-BROMOBIPHENYL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
565 to 568 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-BROMOBIPHENYL | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | 2-BROMOBIPHENYL | |
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Density |
1.2175 (NTP, 1992) - Denser than water; will sink | |
Record name | 2-BROMOBIPHENYL | |
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CAS No. |
2052-07-5 | |
Record name | 2-BROMOBIPHENYL | |
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Record name | 2-Bromobiphenyl | |
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Record name | 2-Bromobiphenyl | |
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Record name | 2-Bromobiphenyl | |
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Record name | 1,1'-Biphenyl, 2-bromo- | |
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Record name | 2-Bromobiphenyl | |
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Record name | 2-bromobiphenyl | |
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Record name | 2-BROMOBIPHENYL | |
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Melting Point |
34.7 to 35.6 °F (NTP, 1992) | |
Record name | 2-BROMOBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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